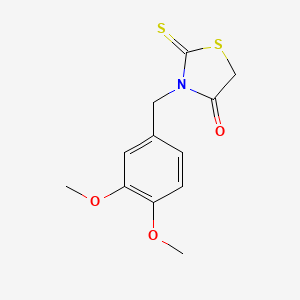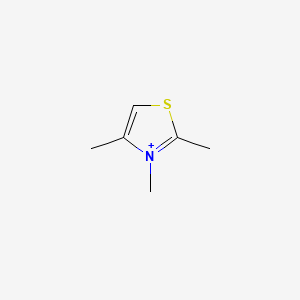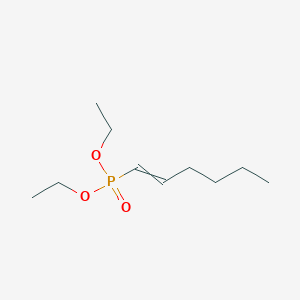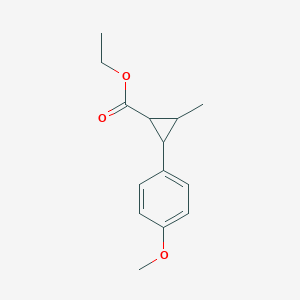![molecular formula C8H6CrO5S B14690705 Chromium, pentacarbonyl[1-(methylthio)ethylidene]- CAS No. 35797-92-3](/img/structure/B14690705.png)
Chromium, pentacarbonyl[1-(methylthio)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is an organometallic compound with the formula C8H6CrO5S. It is a complex of chromium with five carbonyl (CO) ligands and a 1-(methylthio)ethylidene ligand. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium, pentacarbonyl[1-(methylthio)ethylidene]- typically involves the reaction of chromium hexacarbonyl (Cr(CO)6) with a suitable methylthio-containing reagent under controlled conditions. One common method involves the use of 1-(methylthio)ethylidene chloride in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles, such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(II) complexes. Substitution reactions can result in a variety of organometallic complexes with different ligands .
Scientific Research Applications
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes involving metal complexes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is employed in industrial processes such as catalysis, materials science, and nanotechnology
Mechanism of Action
The mechanism by which chromium, pentacarbonyl[1-(methylthio)ethylidene]- exerts its effects involves the interaction of its ligands with molecular targets. The carbonyl ligands can engage in π-backbonding with the chromium center, stabilizing the complex. The 1-(methylthio)ethylidene ligand can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Chromium, pentacarbonyl(1-methoxyethylidene): Similar in structure but with a methoxy group instead of a methylthio group.
Pentacarbonyl(trimethylamine)chromium: Contains a trimethylamine ligand instead of a 1-(methylthio)ethylidene ligand.
Uniqueness
Chromium, pentacarbonyl[1-(methylthio)ethylidene]- is unique due to the presence of the 1-(methylthio)ethylidene ligand, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
35797-92-3 |
|---|---|
Molecular Formula |
C8H6CrO5S |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
carbon monoxide;1-methylsulfanylethylidenechromium |
InChI |
InChI=1S/C3H6S.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
InChI Key |
GLLBZSMJNVGPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[Cr])SC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


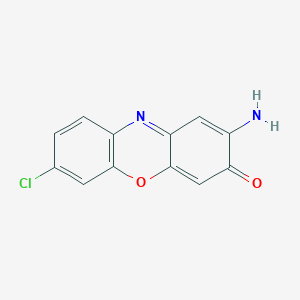
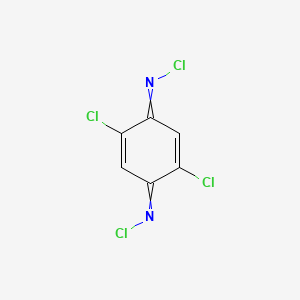
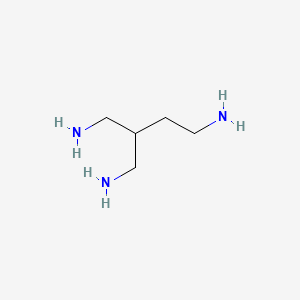
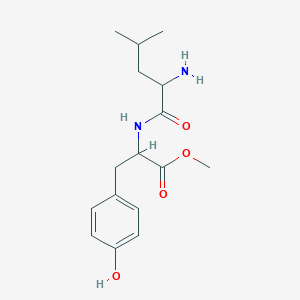
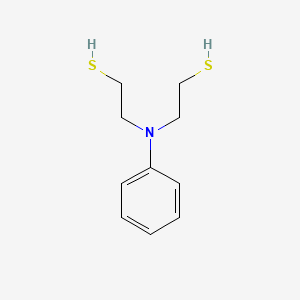
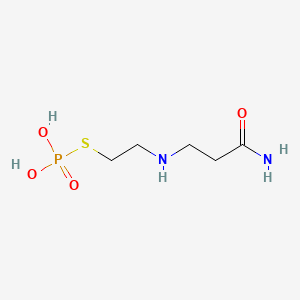
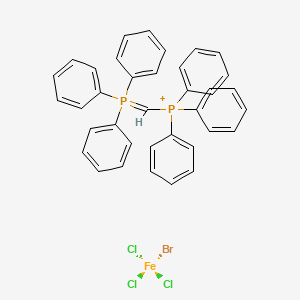
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
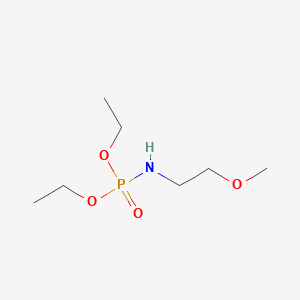
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
